molecular formula C9H12N4O2 B1492127 1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2092561-97-0

1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1492127
CAS No.: 2092561-97-0
M. Wt: 208.22 g/mol
InChI Key: NDXFFZHOGDHBBC-UHFFFAOYSA-N
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Description

1-((1-Acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes an azetidine ring, a triazole ring, and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps, starting with the preparation of the azetidine ring. One common approach is the cyclization of amino alcohols followed by acetylation to introduce the acetyl group. The triazole ring can be formed through a [3+2] cycloaddition reaction, often using azides and alkynes as starting materials. Finally, the carbaldehyde group is introduced through oxidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 1-((1-Acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The azetidine ring can be reduced to form amines.

  • Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: Carboxylic acids

  • Reduction: Amines

  • Substitution: Substituted triazoles

Scientific Research Applications

1-((1-Acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound can be used in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

1-((1-Acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared to other similar compounds, such as:

  • 1-Acetylazetidin-3-yl acetate: Similar in structure but lacks the triazole and carbaldehyde groups.

  • 1-Acetylazetidin-3-yl 4-methylbenzene-1-sulfonate: Contains a sulfonate group instead of the triazole ring.

  • 1-Acetylazetidin-3-yl methyl ether: Features a methyl ether group instead of the carbaldehyde group.

These compounds differ in their functional groups and, consequently, their chemical properties and applications. The presence of the triazole and carbaldehyde groups in this compound makes it unique and suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

1-[(1-acetylazetidin-3-yl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-7(15)12-2-8(3-12)4-13-5-9(6-14)10-11-13/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXFFZHOGDHBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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